Functional Selectivity for Sigma-2 Over Opioid Receptors: Naloxone Reversal Study
The involvement of opiate receptors in the effects of (-)-deoxy-N-benzylnormetazocine was directly tested. Co-administration of the opioid antagonist naloxone (4 micrograms) failed to reduce the circling behavior induced by the compound. This was the second line of evidence, alongside very low opioid receptor affinity, confirming its opiate-independent mechanism [1].
| Evidence Dimension | Reversal of behavioral effect by opioid antagonist |
|---|---|
| Target Compound Data | No reduction in efficacy |
| Comparator Or Baseline | Naloxone (4 µg) co-administration vs. vehicle co-administration |
| Quantified Difference | Efficacy was not reduced; the effect is naloxone-insensitive. |
| Conditions | Intranigral microinjection in rats; circling behavior model. |
Why This Matters
Proves functional independence from opioid receptors, a critical selection criterion for researchers who require sigma-receptor-mediated effects without confounding opioid activity.
- [1] Walker JM, Bowen WD, Patrick SL, Williams WE, Mascarella SW, Bai X, Carroll FI. A comparison of (-)-deoxybenzomorphans devoid of opiate activity with their dextrorotatory phenolic counterparts suggests role of sigma 2 receptors in motor function. Eur J Pharmacol. 1993 Jan 26;231(1):61-8. View Source
